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Compound of Interest

Compound Name: 6-Iodopyridin-3-ol

Cat. No.: B023836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic

characteristics of 6-Iodopyridin-3-ol. Due to the limited availability of published experimental

data for this specific compound, this document leverages established principles of nuclear

magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR)

spectroscopy, along with data from analogous pyridine derivatives, to predict its spectral

features. This guide is intended to assist researchers in compound identification, structural

elucidation, and method development.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 6-
Iodopyridin-3-ol. These values are based on the analysis of its chemical structure and

comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-2 7.9 - 8.1 Doublet (d) ~2-3

H-4 7.2 - 7.4
Doublet of doublets

(dd)
~8-9, ~2-3

H-5 7.0 - 7.2 Doublet (d) ~8-9

OH 5.0 - 7.0 Broad singlet (br s) -

¹³C NMR (Carbon-13 NMR)

Carbon Predicted Chemical Shift (δ, ppm)

C-2 145 - 150

C-3 150 - 155

C-4 125 - 130

C-5 115 - 120

C-6 90 - 95

Mass Spectrometry (MS)
The mass spectrum of 6-Iodopyridin-3-ol is expected to show a prominent molecular ion peak.

The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

Parameter Predicted Value

Molecular Formula C₅H₄INO

Molecular Weight 220.99 g/mol

Predicted [M]⁺ m/z 221

Predicted [M+H]⁺ m/z 222
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Fragmentation Patterns: Common fragmentation pathways for pyridine derivatives include the

loss of the iodine atom and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy
The IR spectrum of 6-Iodopyridin-3-ol is expected to exhibit characteristic absorption bands

corresponding to its functional groups.

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=N stretch (pyridine ring) 1550 - 1650 Medium to Strong

C=C stretch (aromatic) 1400 - 1600 Medium to Strong

C-O stretch (alcohol) 1000 - 1260 Strong

C-I stretch 500 - 600 Medium

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like 6-Iodopyridin-3-ol.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or D₂O).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required.
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Data Acquisition (¹H and ¹³C NMR):

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire the spectrum at room temperature.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g.,

methanol, acetonitrile).

The solution can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):

EI-MS: Suitable for volatile and thermally stable compounds. The sample is vaporized and

bombarded with a high-energy electron beam.

ESI-MS: A soft ionization technique suitable for a wider range of compounds. The sample

solution is sprayed into the mass spectrometer, creating charged droplets from which ions

are desorbed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to

separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet):

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

Press the mixture into a thin, transparent pellet using a hydraulic press.

Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

Place a small amount of the sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Measurement:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the spectrum of the sample.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum. The typical spectral range is 4000-400 cm⁻¹.[1][2]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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